(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid is a chemical compound with significant relevance in organic chemistry and medicinal applications. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The structural complexity of this compound includes a methoxy group and an oxo group, contributing to its reactivity and potential biological activity.
The compound is cataloged under the CAS Number 350832-82-5, and it can be sourced from various chemical suppliers that specialize in high-quality reference materials. For instance, LGC Standards lists it as a controlled product, indicating its significance in research and potential regulatory considerations .
This compound falls under the category of amino acids and derivatives, specifically classified as a substituted hexanoic acid. Its structure indicates it may be used in the synthesis of more complex biomolecules or pharmaceuticals.
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and purification steps like chromatography to isolate the desired product from by-products.
The molecular formula for (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid is . The structure features:
The molecular weight of the compound is approximately 247.055 g/mol, with an accurate mass of 247.102 g/mol. The SMILES representation for this compound is: OB(O)c1ccc(cc1)C(=O)N2CCC(=O)CC2
, which provides insight into its connectivity and functional groups .
(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions, such as acidic or basic environments, to proceed efficiently.
While specific mechanisms for (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid have not been extensively documented, compounds of similar structure often act through:
Studies on related compounds suggest potential applications in therapeutic settings, particularly in modulating enzyme activity related to metabolic disorders.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized materials.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: